(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004616 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84311-19-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Amino Acid Precursors
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O), a widely used method for amino protection. As detailed in CN1793110A, this process involves:
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Reaction Conditions : Free amino acid (e.g., L-phenylalanine or L-serine derivatives) is dissolved in acetone/water (1:1 v/v) with triethylamine (Et₃N) as a base.
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Mechanism : (Boc)₂O reacts with the amino group under mild conditions (0–40°C, 0.5–4 hours), forming a stable carbamate bond.
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Yield and Purity : Reported yields exceed 85% with >99% enantiomeric excess (ee) when starting from enantiopure precursors.
For the target compound, a hypothetical precursor such as (S)-2-amino-3-hydroxy-2-methylpropanoic acid would undergo Boc protection under these conditions. Post-reaction, solvents are evaporated to yield an oily residue, which is crystallized using seed crystals and weak polar solvents (e.g., n-hexane).
Diazotization-Based Synthesis of β-Hydroxy Acids
CN113968781A describes a diazotization route to synthesize (S)-2-hydroxy-3-o-methylpropanoic acid from 2-methyl-L-phenylalanine hydrochloride. Although this method replaces the amino group with a hydroxyl group, it highlights scalable, non-toxic alternatives to cyanide-based syntheses. Key steps include:
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Reaction Setup : 2-methyl-L-phenylalanine hydrochloride reacts with sodium nitrite (NaNO₂) in 1,4-dioxane/1M H₂SO₄ at 0–25°C.
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Stereochemical Retention : The S-configuration is preserved due to the reaction’s SN1 mechanism, avoiding racemization.
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Workup : Extraction with ethyl acetate and slurrying with petroleum ether/ethyl acetate (3:1) yields 85% pure product.
Adapting this method for the target compound would require retaining the amino group, potentially through orthogonal protection strategies or alternative nitrosation pathways.
Stepwise Synthesis and Optimization
Synthesis of (S)-2-Amino-3-hydroxy-2-methylpropanoic Acid
The precursor amino acid is synthesized via asymmetric catalysis or resolution:
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Asymmetric Aldol Reaction : Chiral catalysts (e.g., proline derivatives) facilitate the addition of methyl groups to glycine equivalents, forming the β-hydroxy-α-amino acid skeleton.
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Enzymatic Resolution : Racemic mixtures are treated with acylases or lipases to isolate the S-enantiomer.
Boc Protection and Crystallization
Following CN1793110A, the amino group is protected:
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Protection : (S)-2-amino-3-hydroxy-2-methylpropanoic acid (1 equiv) reacts with (Boc)₂O (1.1 equiv) in acetone/H₂O (1:1) with Et₃N (2 equiv) at 25°C for 2 hours.
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Solvent Removal : Rotatory evaporation yields a viscous oil.
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Crystallization : Seed crystals (0.5% w/w) are added, followed by n-hexane (5–10 volumes). Slurrying for 2 hours affords crystalline Boc-protected product.
Table 1: Optimization of Boc Protection
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent Ratio | Acetone:H₂O (1:1) | Maximizes solubility |
| Reaction Time | 2 hours | 95% conversion |
| Crystallization Solvent | n-hexane | 98% purity post-slurry |
Final Workup and Characterization
The product is filtered, washed with cold n-hexane, and dried under vacuum (60°C, 24 hours). Characterization includes:
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Toxicity |
|---|---|---|---|---|
| Boc Protection | 85–90 | 98 | High | Low (no cyanide) |
| Diazotization | 85 | 95 | Moderate | Moderate (H₂SO₄) |
| Enzymatic Resolution | 70 | 99 | Low | None |
The Boc protection route is favored for industrial production due to its high yield and compatibility with continuous manufacturing.
Challenges and Solutions
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Stereochemical Integrity : Chiral auxiliaries or enzymatic methods ensure retention of the S-configuration during Boc protection.
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Purification : Crystallization with seed crystals (CN112661672A) avoids column chromatography, reducing costs.
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Byproduct Formation : Excess (Boc)₂O is quenched with aqueous NaHCO₃, minimizing carbamate side products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Deprotection: Free amino acid without the Boc group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Amino Group: Participates in peptide bond formation.
Hydroxyl Group: Can undergo various chemical modifications, enabling the synthesis of diverse compounds.
Boc Group: Protects the amino group during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Notes:
- Electronic Effects : Electron-withdrawing groups (e.g., 3-(methylsulfonyl)phenyl ) increase acidity of the hydroxyl group, enhancing reactivity in esterification. Electron-donating groups (e.g., 4-methoxyphenyl ) improve metabolic stability.
- Steric Effects: Bulky substituents (e.g., 4-(dibenzylamino)-2,6-dimethylphenyl ) reduce enzymatic degradation but may hinder target binding.
- Biological Activity : The 4-iodophenyl analog exhibits anticancer activity by targeting specific kinase pathways , while the 4-methoxyphenyl derivative (KZR-616) is a clinical candidate for autoimmune diseases .
Stability and Reactivity
- Acid Sensitivity : The Boc group is labile under acidic conditions, a trait exploited in peptide deprotection. For example, the 3-carbamoylphenyl analog (CAS 943449-15-8 ) requires mild acidic hydrolysis to avoid decomposition.
- Hydrolytic Stability : The methylsulfonylphenyl derivative shows enhanced stability in aqueous media compared to the hydroxyl-containing parent compound.
Anticancer Activity
Type L inhibitors (e.g., CW11–CW20), derived from (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, demonstrate nanomolar IC₅₀ values against kinase targets, attributed to the iodine atom’s hydrophobic interactions .
Clinical Candidates
KZR-616, derived from (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid, inhibits immunoproteasomes and is in Phase II trials for lupus .
Radiopharmaceuticals
The parent compound’s hydroxyl group facilitates ¹⁸F-radiolabeling, producing tracers for neuroinflammation imaging .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as Boc-L-alpha-methylserine, is an amino acid derivative notable for its biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its role as a building block in peptide synthesis and its involvement in metabolic pathways.
- Molecular Formula : C₉H₁₇N₁O₅
- Molecular Weight : 219.24 g/mol
- CAS Number : 84311-19-3
- Structural Formula :
Biological Activity Overview
The biological activity of Boc-L-alpha-methylserine primarily revolves around its interactions with various biological systems, including enzyme inhibition and modulation of metabolic pathways.
1. Enzyme Interaction
Boc-L-alpha-methylserine has been studied for its role as an inhibitor of specific transport systems, particularly system L and system ASC. Research indicates that it can inhibit amino acid uptake in cells, which is crucial for understanding its potential therapeutic effects in conditions such as cancer and metabolic disorders.
| Transport System | Inhibition Percentage |
|---|---|
| System L | 67-75% |
| System ASC | 58.2-90% |
This inhibition suggests that Boc-L-alpha-methylserine may be useful in regulating amino acid availability in tumor cells, potentially impacting their growth and survival.
2. Antitumor Activity
Studies have indicated that compounds similar to Boc-L-alpha-methylserine can influence tumorigenesis through modulation of signaling pathways associated with cancer cell proliferation. The PI3K/AKT pathway, which is often dysregulated in cancers, can be affected by the presence of this compound, leading to altered cell survival signals.
3. Neuroprotective Effects
There is emerging evidence that Boc-L-alpha-methylserine may exhibit neuroprotective properties. It has been suggested that it could support neuronal health by modulating neurotransmitter levels and protecting against oxidative stress.
Case Studies
Several case studies highlight the significance of Boc-L-alpha-methylserine in research:
- Cancer Cell Studies : In vitro studies demonstrated that Boc-L-alpha-methylserine treatment led to significant reductions in the proliferation of certain cancer cell lines by inhibiting key metabolic pathways.
- Neuroprotection Research : Animal models treated with Boc-L-alpha-methylserine showed improved outcomes in neurodegenerative disease models, suggesting a protective effect on neuronal cells.
Safety and Toxicology
While Boc-L-alpha-methylserine exhibits promising biological activities, safety assessments indicate potential toxicity at high concentrations. The compound is classified with hazard statements indicating risks of irritation and toxicity upon exposure.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
